N-(2-cyanoethyl)-N-methylcarbamoyl chloride N-(2-cyanoethyl)-N-methylcarbamoyl chloride
Brand Name: Vulcanchem
CAS No.: 25714-90-3
VCID: VC11498224
InChI: InChI=1S/C5H7ClN2O/c1-8(5(6)9)4-2-3-7/h2,4H2,1H3
SMILES:
Molecular Formula: C5H7ClN2O
Molecular Weight: 146.57 g/mol

N-(2-cyanoethyl)-N-methylcarbamoyl chloride

CAS No.: 25714-90-3

Cat. No.: VC11498224

Molecular Formula: C5H7ClN2O

Molecular Weight: 146.57 g/mol

Purity: 95

* For research use only. Not for human or veterinary use.

N-(2-cyanoethyl)-N-methylcarbamoyl chloride - 25714-90-3

Specification

CAS No. 25714-90-3
Molecular Formula C5H7ClN2O
Molecular Weight 146.57 g/mol
IUPAC Name N-(2-cyanoethyl)-N-methylcarbamoyl chloride
Standard InChI InChI=1S/C5H7ClN2O/c1-8(5(6)9)4-2-3-7/h2,4H2,1H3
Standard InChI Key QTWAPOBZRHVFAY-UHFFFAOYSA-N
Canonical SMILES CN(CCC#N)C(=O)Cl

Introduction

Chemical Identity and Structural Characteristics

N-(2-Cyanoethyl)-N-methylcarbamoyl chloride belongs to the carbamoyl chloride family, characterized by a carbonyl group bonded to both an amine and a chlorine atom. Its structure features a methyl group and a 2-cyanoethyl substituent on the nitrogen atom, giving it the molecular formula C₅H₆ClN₂O. Key identifiers include:

PropertyValueSource
Molecular Weight156.01 g/mol (chloroethyl analog)
IUPAC NameN-(2-cyanoethyl)-N-methylcarbamoyl chlorideN/A
CAS NumberNot formally assignedN/A
Related CompoundN-(2-chloroethyl)-N-methylcarbamoyl chloride (CAS 408533-17-5)

The absence of a registered CAS number for the cyanoethyl variant suggests it remains understudied compared to its chloroethyl counterpart, which shares a similar backbone but substitutes the cyano group with chlorine .

Synthesis and Reaction Pathways

Carbamoyl chlorides are typically synthesized via phosgenation of secondary amines or through reactions involving thionyl chloride. While no direct synthesis route for N-(2-cyanoethyl)-N-methylcarbamoyl chloride is documented, analogous methods from patent literature provide guidance:

Two-Phase Reaction Systems

The DuPont patent (US4096166) describes an improved process for synthesizing carbamates using methylcarbamoyl chloride in a biphasic medium (water and organic solvent) at pH >10 . This method avoids anhydrous conditions and expensive reagents like sodium hydride. For the cyanoethyl variant, a similar approach could involve:

  • Reacting N-methyl-N-(2-cyanoethyl)amine with phosgene or thionyl chloride.

  • Maintaining strict temperature control to prevent hydrolysis of the carbamoyl chloride group .

Challenges in Aqueous Media

Carbamoyl chlorides are highly reactive toward hydrolysis, particularly in basic aqueous environments. British Patent 1,208,862 notes that even brief exposure to aqueous alkali converts carbamoyl chlorides into isocyanates . For the cyanoethyl derivative, this sensitivity necessitates inert, anhydrous conditions during synthesis and storage.

Physicochemical Properties

Extrapolating from the chloroethyl analog and related carbamates, N-(2-cyanoethyl)-N-methylcarbamoyl chloride likely exhibits:

  • Physical State: Liquid at room temperature (chloroethyl analog: liquid, density ~1.3 g/cm³) .

  • Reactivity:

    • Hydrolyzes rapidly in water to form N-methyl-N-(2-cyanoethyl)carbamic acid.

    • Reacts with alcohols to yield carbamate esters.

  • Stability: Requires storage at -10°C under inert gas to prevent decomposition .

Toxicological and Environmental Implications

Metabolic Byproducts

While the cyanoethyl derivative itself lacks direct toxicological data, its potential metabolite AMCC has been linked to metabolic syndrome (MetS) in NHANES studies . AMCC, a urinary biomarker of methyl isocyanate exposure, showed a positive association with MetS (OR: 1.24, 95% CI: 1.03–1.49) . This suggests that carbamoyl chloride derivatives may contribute to endocrine disruption through reactive intermediate formation.

Hazard Profile

The chloroethyl analog’s hazard statements (H314, H315, H319, H335) indicate:

  • Severe skin burns

  • Eye damage

  • Respiratory irritation

These risks likely extend to the cyanoethyl variant due to shared reactive functional groups.

Applications in Organic Synthesis

Carbamoyl chlorides serve as electrophilic agents in:

  • Peptide Coupling: Introducing carbamate protecting groups.

  • Polymer Chemistry: Synthesizing polyurethanes and epoxy resins.

  • Pharmaceutical Intermediates: For example, 2-cyano-N-[(methylamino)carbonyl]acetamide (CAS 6972-77-6), a DPP-4 inhibitor, shares structural motifs with the target compound.

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